3-(4-tert-Butylphenyl)-3-pentanol

CAS No.:

Cat. No.: VC13410951

Molecular Formula: C15H24O

Molecular Weight: 220.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H24O |

|---|---|

| Molecular Weight | 220.35 g/mol |

| IUPAC Name | 3-(4-tert-butylphenyl)pentan-3-ol |

| Standard InChI | InChI=1S/C15H24O/c1-6-15(16,7-2)13-10-8-12(9-11-13)14(3,4)5/h8-11,16H,6-7H2,1-5H3 |

| Standard InChI Key | IZNDFWAURJFRFL-UHFFFAOYSA-N |

| SMILES | CCC(CC)(C1=CC=C(C=C1)C(C)(C)C)O |

| Canonical SMILES | CCC(CC)(C1=CC=C(C=C1)C(C)(C)C)O |

Introduction

Chemical Structure and Nomenclature

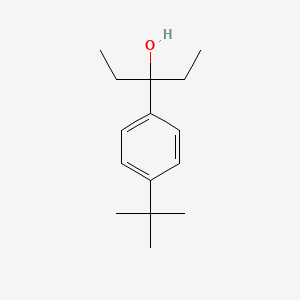

3-(4-tert-Butylphenyl)-3-pentanol (IUPAC name: 3-(4-(tert-butyl)phenyl)pentan-3-ol) features a central pentanol chain with a hydroxyl group and a 4-tert-butylphenyl substituent at the third carbon (Fig. 1). The tert-butyl group (–C(CH₃)₃) at the para position of the phenyl ring introduces significant steric bulk, influencing molecular conformation and intermolecular interactions .

Molecular Formula: C₁₅H₂₂O

Molecular Weight: 218.34 g/mol (calculated from atomic masses).

Structural Analogs:

-

3-Phenyl-3-pentanol (C₁₁H₁₆O): Shares the pentanol backbone but lacks the tert-butyl group .

-

3-(4-tert-Butylphenyl)butanal (C₁₄H₂₀O): Differs in the aldehyde functional group and shorter carbon chain .

Synthesis and Manufacturing Processes

While no direct synthesis reports for 3-(4-tert-butylphenyl)-3-pentanol exist, plausible routes can be extrapolated from related compounds:

Aldol Condensation Followed by Hydrogenation

A method analogous to the production of 4-tert-butyl-α-methyl-hydrocinnamic aldehyde involves:

-

Condensation: Reacting 4-tert-butylbenzaldehyde with pentanal under basic conditions (e.g., NaOH in methanol) to form α,β-unsaturated ketone intermediates.

-

Hydrogenation: Catalytic hydrogenation (e.g., Pd/C or Raney Ni) reduces the ketone to the secondary alcohol .

Grignard Reaction

A Grignard reagent (e.g., 4-tert-butylphenylmagnesium bromide) could react with 3-pentanone to yield the tertiary alcohol after acidic workup .

Key Challenges:

-

Steric hindrance from the tert-butyl group may reduce reaction yields.

-

Purification requires techniques like column chromatography or recrystallization.

Physicochemical Properties

Data inferred from analogs suggest the following properties (Table 1):

Table 1: Estimated Physicochemical Properties of 3-(4-tert-Butylphenyl)-3-pentanol

The tert-butyl group increases hydrophobicity, reducing aqueous solubility but enhancing compatibility with nonpolar solvents .

Applications and Industrial Relevance

Polymer Science

Tertiary alcohols with aromatic substituents serve as chain-transfer agents or initiators in polymerization. The tert-butylphenyl group may improve thermal stability in polyesters or polyurethanes .

Perfumery and Flavors

Analogous to 4-tert-butyl-α-methyl-hydrocinnamic aldehyde , this compound could contribute woody or floral notes in fragrances, though its higher molecular weight may reduce volatility.

Pharmaceutical Intermediates

The alcohol functionality allows derivatization into esters or ethers, potentially useful in prodrug formulations .

Future Research Directions

-

Synthetic Optimization: Develop high-yield routes using flow chemistry or enzymatic catalysis.

-

Material Characterization: Study crystallinity and thermal decomposition via DSC/TGA.

-

Biological Screening: Evaluate antimicrobial or anti-inflammatory activity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume